

A Comparative Guide to the Biological Activities of Oxazole and Isoxazole Derivatives

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Compound of Interest

Compound Name: 5-Tert-butyl-1,3-oxazole-4-carboxylic acid

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The isomeric five-membered heterocyclic rings, oxazole and isoxazole, form the core of a multitude of biologically active compounds. While structurally similar, the different placement of the nitrogen and oxygen atoms (1,3- in oxazoles and 1,2- in isoxazoles) can lead to significant variations in their physicochemical properties and, consequently, their biological activities. This guide provides an objective comparison of the performance of oxazole and isoxazole derivatives across key therapeutic areas, supported by available experimental data.

Comparative Quantitative Data on Biological Activities

The following tables summarize quantitative data from studies that have directly compared the biological activities of analogous oxazole and isoxazole derivatives. It is important to note that direct head-to-head comparisons in the literature are limited, and the biological activity is highly dependent on the specific molecular target and the substitution patterns on the heterocyclic core.

Table 1: Comparative Enzyme Inhibitory Activity

Target Enzyme	Compound Class	Lead Compound Example	IC50	Reference
Diacylglycerol Acyltransferase 1 (DGAT1)	3-Phenylisoxazole Analogs	Compound 40a	64 nM	[1]
5-Phenyloxazole Analogs	-	>1000 nM	[1]	
Stearoyl-CoA Desaturase 1 (SCD1)	Isoxazole-Isoxazole Hybrids	Compounds 12 & 13	45 μ M	[1]
Isoxazole-Oxazole Hybrid	-	15 μ M	[1]	
Stearoyl-CoA Desaturase 5 (SCD5)	Isoxazole-Isoxazole Hybrids	Compounds 12 & 13	45 μ M	[1]
Isoxazole-Oxazole Hybrid	-	25 μ M	[1]	

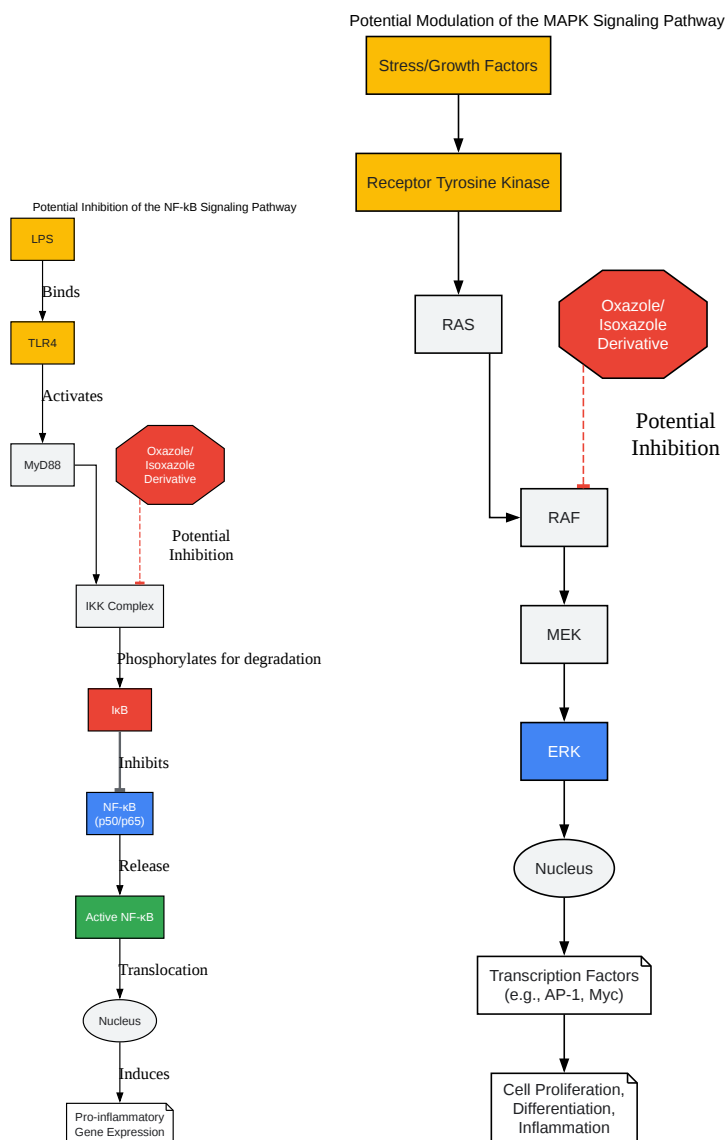
Table 2: Comparative Antibacterial Activity

Bacterial Strain	Compound Class	Lead Compound Example	MIC (μ g/mL)	Reference
Escherichia coli	Isoxazole-Oxazole Hybrids	-	16.88	[1]
Oxazole Analog	-	>32	[1]	

Signaling Pathways in Cancer and Inflammation

Oxazole and isoxazole derivatives often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The NF- κ B and MAPK pathways are frequently implicated.

While direct comparative studies on pathway modulation are not extensively available, the diagrams below illustrate the general mechanisms that these compounds may influence.



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References

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